molecular formula C16H15N3O3S B2431873 N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-55-3

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2431873
CAS No.: 946335-55-3
M. Wt: 329.37
InChI Key: YKPQQDSQJJPBPN-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups

Properties

IUPAC Name

N,1,3-trimethyl-2,4-dioxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-17(10-7-5-4-6-8-10)14(21)12-9-11-13(20)18(2)16(22)19(3)15(11)23-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQQDSQJJPBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N(C)C3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thieno[2,3-d]pyrimidines typically involves reactions between 2-aminothiophene derivatives and carbonyl compounds. Various methods such as thermal and microwave irradiation have been employed to optimize yields and purity. The characterization of synthesized compounds is generally performed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their structures and functional groups .

Anticancer Properties

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant anticancer activities. For instance, derivatives have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell signaling pathways .

Antimicrobial Effects

Studies have reported that thieno[2,3-d]pyrimidines possess antibacterial and antifungal properties. The biological activity of these compounds can be attributed to their ability to interact with microbial enzymes or disrupt cellular processes in pathogens .

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and may have potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

  • Anticancer Activity : A study involving a series of thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications enhanced their cytotoxicity against breast cancer cells. These derivatives were found to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In another study, a specific derivative of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine was tested against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial growth compared to control groups .

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular pathways. This inhibition can lead to the disruption of processes like DNA replication or protein synthesis, which is why it is being studied for its potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential use in material science set it apart from other similar compounds .

Biological Activity

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the thieno[2,3-d]pyrimidine core. Detailed methodologies can be found in various studies focusing on similar pyrimidine derivatives.

Antitumor Activity

Research has indicated that compounds related to N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed selective cytotoxicity against various human cancer cell lines including KB and HepG2/A2 cells. The structure-activity relationship (SAR) revealed that modifications in the side chains could enhance anticancer efficacy .

Antimicrobial Properties

Antimicrobial activity has also been reported for this compound. In vitro studies using disk diffusion methods demonstrated its effectiveness against several microorganisms including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values were recorded to assess potency .

The biological mechanisms underlying the activity of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine involve interactions with key cellular targets such as enzymes involved in DNA replication and repair. For instance, its potential inhibition of topoisomerase II has been highlighted as a critical pathway for its antitumor effects .

Case Studies

StudyFindingsCell Lines Tested
Shen et al. (2011)Identified antitumor activity with selective cytotoxicityKB, HepG2/A2
ResearchGate StudyDemonstrated antimicrobial efficacy against Staphylococcus aureusStaphylococcus aureus
PMC5724760Explored SAR leading to enhanced antitumor activityVarious human tumor cells

Q & A

Q. What is the established synthetic route for N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide?

The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors. Key steps include:

  • Starting material : 3-amino-5-methyl-4-oxo-N-aryl derivatives (e.g., phenyl-substituted intermediates) .
  • Alkylation : Use of alkylating agents (e.g., benzyl bromide) under reflux in aprotic solvents like DMF or THF.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures . Example reaction conditions:
StepReagent/ConditionYield (%)
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C65–70

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl, phenyl groups).
  • Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₁H₁₂N₄O₃S, MW 280.30) .
  • Elemental Analysis : Validate empirical formula (C, H, N, S content).
  • X-ray Crystallography (if crystals obtained): Resolve stereochemical ambiguities .

Q. What in vitro biological assays are typically used to evaluate its antimicrobial activity?

  • Broth Microdilution : Minimum Inhibitory Concentration (MIC) testing against Gram-negative bacteria (e.g., Proteus vulgaris, Pseudomonas aeruginosa), with compound concentrations ranging from 1–256 µg/mL .
  • Zone of Inhibition Assays : Disk diffusion to screen broad-spectrum activity.
  • Control Strains : ATCC reference strains to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic yield be optimized for N-alkylated derivatives of this compound?

  • Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) to improve regioselectivity . Example optimization results:
ConditionYield Improvement (%)
Acetonitrile solvent+15
Catalyst addition+20

Q. How should contradictory data in biological activity between studies be addressed?

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Strain-Specific Variability : Test additional clinical isolates alongside ATCC strains to assess consistency .
  • Structural Confirmation : Re-analyze NMR data to detect potential degradation or isomerization during assays.

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to enhance antibacterial potency .
  • Core Modifications : Replace the thieno[2,3-d]pyrimidine ring with pyrido[2,3-d] analogs to assess ring flexibility .
  • In Silico Modeling : Molecular docking against bacterial target proteins (e.g., dihydrofolate reductase) to predict binding affinities .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis and bioassays ≥3 times with independent batches.
  • Advanced Characterization : Utilize 2D NMR (COSY, HSQC) for complex stereochemical assignments .
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing to avoid misclassification of drug candidates.

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